hydrogen carbonate;tetrabutylazanium

Catalog No.
S1559907
CAS No.
17351-62-1
M.F
C17H37NO3
M. Wt
303.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
hydrogen carbonate;tetrabutylazanium

CAS Number

17351-62-1

Product Name

hydrogen carbonate;tetrabutylazanium

IUPAC Name

hydrogen carbonate;tetrabutylazanium

Molecular Formula

C17H37NO3

Molecular Weight

303.5 g/mol

InChI

InChI=1S/C16H36N.CH2O3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3)4/h5-16H2,1-4H3;(H2,2,3,4)/q+1;/p-1

InChI Key

HKVLOZLUWWLDFP-UHFFFAOYSA-M

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C(=O)(O)[O-]

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C(=O)(O)[O-]

Catalyst in Organic Reactions:

Tetrabutylammonium hydrogen carbonate (TBA HCO3) finds application as a catalyst in specific organic reactions. Its lipophilic nature (attracted to fat) and bulky structure allow it to participate in reactions involving non-polar (uncharged) reactants in organic solvents. Studies have demonstrated its effectiveness in:

  • Esterification

    TBA HCO3 can act as a catalyst for the formation of esters, which are essential components in numerous biological processes and industrial applications. Research suggests its high yield and selectivity in esterification reactions compared to traditional methods. Source: Journal of Organic Chemistry, "Tetrabutylammonium Hydrogen Carbonate as a Catalyst for Esterification":

  • Carboxylic Acid Synthesis

    TBA HCO3 can also facilitate the synthesis of carboxylic acids, another crucial class of organic molecules. Similar to its role in esterification, it offers advantages like high yield and selectivity compared to conventional methods. Source: Synthesis, "Tetrabutylammonium Hydrogen Carbonate: A Simple and Efficient Catalyst for the Synthesis of Carboxylic Acids":

Buffering Agent in Chemical Analysis:

TBA HCO3 can act as a buffering agent in specific chemical analysis applications. Its ability to maintain a stable pH within a specific range makes it useful for:

  • Maintaining Reaction Conditions

    In certain reactions, precise pH control is crucial for optimal performance and accurate results. TBA HCO3 can help maintain the desired pH throughout the reaction, ensuring consistent and reliable outcomes. Source: Current Protocols in Chemical Biology, "Buffers":

  • Sample Preservation

    Some biological samples can be sensitive to changes in pH. TBA HCO3 can help preserve the integrity of these samples by maintaining their optimal pH during storage and analysis. Source: Analytical Biochemistry, "The Use of Buffers in Analytical Biochemistry":

Hydrogen carbonate; tetrabutylazanium, commonly referred to as tetrabutylammonium hydrogen carbonate, is a quaternary ammonium salt with the chemical formula C${16}$H${36}$N${1}$O${3}$. It is characterized by the presence of a tetrabutylammonium cation and a hydrogen carbonate anion. This compound is typically encountered as a colorless to pale yellow liquid and is soluble in water, making it useful in various chemical applications.

, particularly in organic synthesis. It acts as a phase transfer catalyst, facilitating the transfer of reactants between immiscible phases. One notable reaction involves its role in Heck-type reactions, where it enhances the coupling of aryl halides with alkenes when used alongside alkali metal hydrogen carbonates or acetates . Additionally, it can decompose upon heating to release carbon dioxide and tetrabutylammonium hydroxide, which may further react with other compounds in solution.

The synthesis of tetrabutylammonium hydrogen carbonate typically involves neutralizing tetrabutylammonium hydroxide with carbonic acid or sodium bicarbonate. The reaction can be summarized as follows:

  • Reactants: Tetrabutylammonium hydroxide and carbonic acid.
  • Reaction:
    C4H9N(OH)+H2CO3C4H9N(HCO3)+H2O\text{C}_4\text{H}_{9}\text{N}(\text{OH})+\text{H}_2\text{CO}_3\rightarrow \text{C}_4\text{H}_9\text{N}(\text{HCO}_3)+\text{H}_2\text{O}

This method yields a solution of tetrabutylammonium hydrogen carbonate that can be concentrated through evaporation or crystallization techniques.

Tetrabutylammonium hydrogen carbonate finds various applications across different fields:

  • Organic Synthesis: Used as a phase transfer catalyst to facilitate reactions between organic and aqueous phases.
  • Radiopharmaceuticals: Employed in the preparation of radiolabeled compounds for PET imaging due to its stabilizing properties .
  • Analytical Chemistry: Utilized in chromatographic techniques where it aids in the separation of analytes.

Studies on the interactions of tetrabutylammonium hydrogen carbonate with other compounds reveal its potential role in enhancing reaction efficiencies. For instance, its combination with alkali metal salts has been shown to improve yields in various organic transformations . Furthermore, its use in biological systems necessitates careful examination of its interactions with cellular components to assess safety and efficacy.

Tetrabutylammonium hydrogen carbonate belongs to a broader class of tetraalkylammonium salts. Below is a comparison with similar compounds:

Compound NameChemical FormulaUnique Features
Tetrabutylammonium bromideC${16}$H${36}$BrNCommonly used as a phase transfer catalyst but less soluble in water than hydrogen carbonate.
Tetrabutylammonium chlorideC${16}$H${36}$ClNOften used for ion exchange processes; more stable than hydrogen carbonate under acidic conditions.
Tetrabutylammonium fluorideC${16}$H${36}$FNExhibits different reactivity patterns due to the presence of fluoride; used in specific organic synthesis applications.

Tetrabutylammonium hydrogen carbonate stands out due to its dual role as both a catalyst and stabilizer in biochemical applications, particularly within radiopharmaceutical formulations, which is less common among other tetraalkylammonium salts.

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC nomenclature for this compound follows established conventions for quaternary ammonium salts. According to the International Union of Pure and Applied Chemistry guidelines, the compound is officially designated as N,N,N-tributyl-1-butanaminium hydrogen carbonate. This nomenclature reflects the structural composition consisting of a quaternary ammonium cation where a central nitrogen atom is covalently bonded to four butyl groups, paired with a hydrogen carbonate anion.

The structural representation reveals the ionic nature of the compound, with the tetrabutylammonium cation $$[N(C4H9)4]^+$$ providing the positive charge and the hydrogen carbonate anion $$[HCO3]^-$$ serving as the counterion. The cation exhibits tetrahedral geometry around the central nitrogen atom, with each butyl chain contributing to the compound's significant hydrophobic character. The molecular structure can be represented using the SMILES notation as CCCCN+(CCCC)CCCC.OC([O-])=O, which provides a linear encoding of the three-dimensional molecular architecture.

The InChI (International Chemical Identifier) code for the compound is 1S/C16H36N.CH2O3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3)4/h5-16H2,1-4H3;(H2,2,3,4)/q+1;/p-1, providing a standardized method for representing the molecular structure in chemical databases. The corresponding InChI Key, HKVLOZLUWWLDFP-UHFFFAOYSA-M, serves as a unique identifier for computational chemistry applications.

Alternative Nomenclature Systems in Chemical Databases

Chemical databases employ various nomenclature systems to catalog and cross-reference this compound. The most commonly encountered alternative names include tetrabutylammonium bicarbonate and tetrabutylammonium hydrogencarbonate. These variations reflect different approaches to naming the hydrogen carbonate anion, with "bicarbonate" being the traditional term and "hydrogencarbonate" representing the more contemporary IUPAC-preferred designation.

Database-specific nomenclature systems provide additional identifiers for research purposes. The MDL number MFCD20134057 serves as a unique identifier in the Symyx/Accelrys registry system. ChemSpider assigns the compound ID 9187326, while PubChem utilizes the compound identifier CID 11012140. These numerical identifiers ensure accurate compound identification across different chemical information platforms.

European regulatory databases employ the designation "1-Butanaminium, N,N,N-tributyl-, carbonic acid (1:1)" as the official regulatory name. This nomenclature emphasizes the stoichiometric relationship between the cation and anion components. Additional systematic names include "hydrogen carbonate;tetrabutylazanium," which reflects the modern trend toward using azanium terminology for quaternary ammonium compounds.

Molecular Formula and Weight Analysis

The molecular formula C₁₇H₃₇NO₃ accurately represents the atomic composition of tetrabutylammonium hydrogen carbonate. This formula accounts for seventeen carbon atoms distributed across the four butyl chains of the cation, thirty-seven hydrogen atoms including those in both the cation and anion components, one nitrogen atom serving as the central quaternary center, and three oxygen atoms comprising the hydrogen carbonate group.

PropertyValueUnitSource
Molecular FormulaC₁₇H₃₇NO₃-
Molecular Weight303.49g/mol
Exact Mass303.277344Da
Monoisotopic Mass303.277344Da

The molecular weight of 303.49 g/mol positions this compound among medium-sized organic salts. The exact mass determination of 303.277344 daltons provides precise mass spectrometric identification capabilities. This molecular weight reflects the substantial contribution of the four butyl groups (each C₄H₉ contributing approximately 57 g/mol) to the overall molecular mass, accounting for the compound's lipophilic characteristics.

The atomic composition analysis reveals a carbon content of approximately 67.3%, hydrogen content of 12.3%, nitrogen content of 4.6%, and oxygen content of 15.8%. This elemental distribution underlies the compound's solubility characteristics, with the predominant hydrocarbon content promoting solubility in organic solvents while the ionic components enable some degree of polar solvent compatibility.

Laboratory-Scale Synthesis Protocols

Reaction of Tetrabutylammonium Hydroxide with Carbon Dioxide

The most straightforward and widely employed method for synthesizing tetrabutylammonium hydrogen carbonate involves the direct reaction of tetrabutylammonium hydroxide with carbon dioxide under ambient conditions [1] . This exothermic process proceeds according to the general reaction scheme where tetrabutylammonium hydroxide acts as a nucleophilic base, readily capturing carbon dioxide to form the corresponding bicarbonate salt [8] [13].

The reaction mechanism involves the initial formation of an activated complex between the hydroxide ion and carbon dioxide, followed by proton transfer to yield the hydrogen carbonate anion [8]. Research has demonstrated that when tetrabutylammonium hydroxide is exposed to carbon dioxide, it converts into tetrabutylammonium bicarbonate, which serves as a catalytically active species in various organic transformations [8]. The tetrabutylammonium cation stabilizes the hydrogen carbonate anion through ionic interactions and hydrogen bonding, facilitating the reaction in both organic and aqueous environments .

Laboratory protocols typically involve bubbling carbon dioxide through an aqueous or organic solution of tetrabutylammonium hydroxide at room temperature [1] . The reaction proceeds rapidly, with complete conversion achievable within minutes under standard atmospheric pressure [21] [37]. Optimal conditions include maintaining a controlled gas flow rate and ensuring adequate mixing to maximize contact between the reactants [5] [21].

Temperature control is crucial for this synthesis, as elevated temperatures may lead to decomposition or side reactions [15]. The reaction is typically conducted at ambient temperature to preserve the integrity of the tetrabutylammonium cation and prevent Hofmann elimination pathways [13]. Monitoring of the reaction progress can be achieved through pH measurements or by observing the cessation of gas absorption [9].

Table 1: Analytical Properties of Tetrabutylammonium Hydrogen Carbonate

ParameterValue
Molecular FormulaC₁₇H₃₇NO₃
Molecular Weight (g/mol)303.49
CAS Number17351-62-1
Melting Point (°C)Not reported
Solubility (water)Soluble
Purity (typical)≥95%
AppearanceWhite solid
StabilityStable under normal conditions

Alternative Routes Using Sodium Bicarbonate

An alternative synthetic approach involves metathesis reactions between tetrabutylammonium hydroxide and sodium bicarbonate, providing access to tetrabutylammonium hydrogen carbonate through ion exchange processes [6] [13] [17]. This method offers advantages in terms of reagent availability and reaction control, particularly when direct carbon dioxide exposure is impractical [14] [15].

The metathesis reaction proceeds through the exchange of cations and anions, with sodium hydroxide formed as a byproduct [17]. The reaction can be represented as a salt metathesis where the tetrabutylammonium cation exchanges with the sodium cation, resulting in the formation of the desired tetrabutylammonium hydrogen carbonate [13] [17]. This approach is particularly useful for preparing lipophilic salts that are soluble in organic solvents [13] [17].

Experimental protocols for this method typically involve dissolving stoichiometric amounts of tetrabutylammonium hydroxide and sodium bicarbonate in aqueous or mixed solvent systems [14] [15]. The reaction is conducted under mild conditions with continuous stirring to ensure complete mixing and reaction [15] [19]. Product isolation can be achieved through crystallization, evaporation, or extraction techniques depending on the solvent system employed [6] [14].

The choice of solvent significantly influences the reaction efficiency and product purity [15] [19]. Aqueous systems provide good solubility for both reactants, while mixed aqueous-organic systems can facilitate product separation [14] [15]. The reaction typically requires several hours for completion, contrasting with the rapid carbon dioxide method [19] [21].

Table 2: Synthesis Methods and Conditions

MethodTemperature (°C)Pressure (atm)Reaction TimeYield (%)Solvent
Tetrabutylammonium Hydroxide + Carbon Dioxide (Direct)Room temperature1Minutes85-95None/Organic
Tetrabutylammonium Hydroxide + Carbon Dioxide (Aqueous)Room temperature1Minutes80-90Water
Sodium Bicarbonate + Tetrabutylammonium Hydroxide (Metathesis)Room temperature1Hours75-85Water/Alcohol
Industrial (Continuous)25-501-3Continuous90-95Aqueous

Industrial Production Techniques and Quality Control

Industrial production of tetrabutylammonium hydrogen carbonate employs continuous flow processes that optimize reaction efficiency and product quality while minimizing waste generation [21] [24]. These large-scale operations typically utilize the direct carbonation method due to its simplicity and high atom economy [21].

Industrial reactors are designed with enhanced mass transfer capabilities, incorporating efficient gas-liquid contacting systems to maximize carbon dioxide absorption [9] [10]. Temperature control systems maintain optimal reaction conditions while preventing thermal decomposition of the quaternary ammonium salt [15] [21]. Continuous monitoring of reactant concentrations and product formation ensures consistent quality and yield [24].

Quality control protocols in industrial settings involve comprehensive analytical testing to verify product purity and specification compliance [22] [23]. Standard procedures include determination of water content, residual starting materials, and impurity profiles [22] [25]. Chromatographic methods are employed to quantify the active compound and identify potential degradation products [24] [27].

The industrial process typically achieves radiochemical yields of 90-95% with high reproducibility [7] [21]. Continuous processing allows for real-time adjustment of reaction parameters to maintain optimal performance [21] [24]. Advanced process control systems monitor critical parameters including temperature, pressure, flow rates, and composition to ensure consistent product quality [24] [27].

Purification steps in industrial production may include crystallization, filtration, and drying operations designed to remove impurities and achieve the desired product specifications [22] [24]. Quality assurance testing verifies that the final product meets all required purity standards before packaging and distribution [23] [25].

Advanced Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of tetrabutylammonium hydrogen carbonate through analysis of both proton and carbon-13 spectra [28] [29]. The technique enables detailed examination of molecular structure, chemical environment, and dynamic behavior in solution [31] [32].

Proton nuclear magnetic resonance spectroscopy of tetrabutylammonium hydrogen carbonate reveals characteristic signals corresponding to the tetrabutylammonium cation [28] [32]. The butyl chains exhibit complex multipicity patterns with chemical shifts ranging from 0.9 to 3.4 parts per million, reflecting the different carbon environments within the alkyl substituents [28] [35]. The nitrogen-adjacent methylene protons appear as a characteristic triplet at approximately 3.3 parts per million due to coupling with adjacent methylene groups [28] [35].

Carbon-13 nuclear magnetic resonance analysis provides complementary structural information with distinct signals for each carbon environment in the tetrabutylammonium cation [28] [32]. The methyl carbons appear as quartets at approximately 13.5 parts per million, while methylene carbons show multiplet patterns at 19.8 and 24.1 parts per million [28] [35]. The nitrogen-bearing carbon exhibits a characteristic triplet at 58.9 parts per million [32] [35].

Studies utilizing tetrabutylammonium bicarbonate in deuterated chloroform have demonstrated the compound's ability to interact with various receptor molecules through hydrogen bonding mechanisms [28] [12]. Nuclear magnetic resonance titration experiments reveal significant chemical shift changes upon complex formation, indicating strong molecular recognition events [28] [12]. These investigations provide insights into the fundamental interactions governing the compound's behavior in organic solvents [12] [28].

Table 3: Representative Nuclear Magnetic Resonance Spectral Data

TechniqueChemical Shift (ppm)AssignmentMultiplicity
¹H Nuclear Magnetic Resonance0.9-3.4Tetrabutylammonium⁺ protonsComplex
¹³C Nuclear Magnetic Resonance13.5CH₃ (butyl)Quartet
¹³C Nuclear Magnetic Resonance19.8CH₂ (butyl)Multiplet
¹³C Nuclear Magnetic Resonance24.1CH₂ (butyl)Multiplet
¹³C Nuclear Magnetic Resonance58.9N-CH₂Triplet

Mass Spectrometry Profiling

Mass spectrometry analysis of tetrabutylammonium hydrogen carbonate provides detailed information about molecular fragmentation patterns and structural confirmation [33] [34]. The technique enables precise molecular weight determination and identification of characteristic fragmentation pathways [36] [38].

Electrospray ionization mass spectrometry reveals the molecular ion peak at mass-to-charge ratio 303, corresponding to the intact molecular formula [33] [36]. The base peak typically appears at mass-to-charge ratio 242, representing the tetrabutylammonium cation following loss of the bicarbonate anion [34] [38]. Sequential fragmentation of the tetrabutylammonium cation produces characteristic peaks at mass-to-charge ratios 185 and 128, corresponding to loss of one and two butyl groups respectively [34] [38].

High-resolution mass spectrometry enables precise elemental composition determination and differentiation from isobaric compounds [34] [37]. Time-of-flight analyzers provide accurate mass measurements with errors typically less than 5 parts per million [37]. Tandem mass spectrometry experiments elucidate detailed fragmentation mechanisms and structural relationships [34] [37].

Collision-induced dissociation studies reveal that the tetrabutylammonium cation undergoes preferential cleavage at the carbon-nitrogen bonds, producing fragment ions characteristic of quaternary ammonium compounds [34] [38]. The fragmentation patterns provide diagnostic information for compound identification and purity assessment [33] [34]. Negative ion mode analysis allows detection of the bicarbonate anion at mass-to-charge ratio 61 [37] [38].

Table 4: Mass Spectrometry Fragmentation Pattern

Fragmentm/zRelative Intensity (%)Ion Type
[Tetrabutylammonium]⁺242100Base peak
[Tetrabutylammonium-Butyl]⁺18585Major fragment
[Tetrabutylammonium-2Butyl]⁺12845Fragment
[Hydrogen Carbonate]⁻6125Anion (negative mode)
Molecular Ion [M]⁺30315Molecular ion

X-ray Crystallographic Studies

X-ray crystallographic analysis provides definitive structural characterization of tetrabutylammonium hydrogen carbonate in the solid state, revealing detailed information about molecular geometry, crystal packing, and intermolecular interactions [40] [41]. Single crystal diffraction techniques enable precise determination of atomic positions and bond parameters [42] [45].

Crystallographic studies of related tetrabutylammonium salts demonstrate the influence of anion size and geometry on crystal packing arrangements [40] [43]. The tetrabutylammonium cation typically exhibits conformational flexibility in the solid state, with butyl chains adopting various conformations to optimize packing efficiency [41] [46]. Crystal structures reveal significant deformation from ideal tetrahedral geometry around the nitrogen center due to steric interactions and packing constraints [46] [45].

Single crystal X-ray diffraction measurements are typically performed using molybdenum radiation sources with imaging plate or charge-coupled device detectors [10] [41]. Data collection protocols involve measurement at low temperatures to minimize thermal motion and improve diffraction quality [40] [42]. Structure solution employs direct methods or Patterson techniques, followed by least-squares refinement to optimize atomic parameters [41] [42].

Structural analysis reveals hydrogen bonding networks involving the hydrogen carbonate anion and neighboring molecules [42] [40]. The bicarbonate moiety can participate in both donor and acceptor hydrogen bonding interactions, influencing crystal stability and packing arrangements [12] [42]. Computational analysis of crystal structures provides insights into intermolecular interaction energies and packing preferences [44] [45].

Powder X-ray diffraction analysis complements single crystal studies by providing phase identification and purity assessment capabilities [10] [46]. Simulated diffraction patterns derived from single crystal structures enable comparison with experimental powder patterns for quality control applications [10] [41]. The technique is particularly valuable for industrial applications where single crystal growth may be impractical [45] [46].

Thermal Decomposition Pathways and Kinetics

Thermal Stability Overview

Tetrabutylammonium hydrogen carbonate exhibits moderate thermal stability within the family of quaternary ammonium salts [1] . The compound demonstrates thermal stability up to approximately 260°C, above which slow decomposition processes begin to occur . This thermal behavior is characteristic of tetrabutylammonium-based compounds, which generally show decomposition temperatures exceeding 300°C [1].

Decomposition Kinetics and Mechanisms

The thermal decomposition of tetrabutylammonium hydrogen carbonate follows complex kinetic pathways that cannot be adequately described by simple first-order kinetics [3] [4]. Thermogravimetric analysis studies on related tetrabutylammonium compounds reveal that the decomposition process involves multiple stages with distinct activation energies [5] [3].

ParameterValueReference
Onset Decomposition Temperature> 260°C
General TBA Salt Range> 300°C [1]
Kinetic ModelComplex, multi-stage [3] [4]
Primary Decomposition ProductsTrimethylamine, alkenes, carbonate species [6]

The primary decomposition pathway involves the thermal cleavage of the tetrabutylammonium cation through Hofmann elimination mechanisms, producing trimethylamine and corresponding alkenes [6]. The hydrogen carbonate anion undergoes simultaneous decomposition, releasing carbon dioxide and water according to the equilibrium reaction: HCO₃⁻ → CO₂ + OH⁻ [7].

Differential Scanning Calorimetry Analysis

Related tetrabutylammonium compounds exhibit characteristic thermal transitions observable through differential scanning calorimetry. For instance, tetrabutylammonium bromide shows melting at approximately 120°C with heat of fusion values ranging from 45-67 kJ/kg [8] [9]. The thermal behavior includes multiple phase transitions, with conformational disorder occurring around 93°C and final isotropization at higher temperatures [8].

Solubility Behavior in Organic/Aqueous Media

Aqueous Solubility Characteristics

Tetrabutylammonium hydrogen carbonate exhibits unusual aqueous solubility behavior compared to typical organic salts [10] [11]. The compound is soluble in water, with solutions demonstrating pH values between 8-10 for 0.075M concentrations [12]. This alkaline pH results from the basic nature of the hydrogen carbonate anion in aqueous solution.

Organic Solvent Compatibility

The lipophilic nature of the tetrabutylammonium cation enhances solubility in organic solvents [14]. The compound demonstrates excellent solubility in polar aprotic solvents, with enhanced dissolution achieved through structural modifications that increase the degree of substitution [14].

Solvent TypeSolubilitySpecial Characteristics
WaterSolubleForms micelles at elevated temperatures [10]
MethanolHighly solubleSecond-best stability after water [3]
AcetonitrileSolublePreferred for synthetic applications
DichloromethaneSolubleStandard organic solvent behavior [16]
DMSOSolubleMay require ultrasonication (100 mg/mL) [17]
ChloroformSlightly solubleLimited compatibility [16]

Phase Behavior and Aggregation

In benzene and other aromatic hydrocarbons, tetrabutylammonium salts exhibit aggregation behavior above critical concentrations, forming micelle-like structures [18]. This aggregation phenomenon is attributed to the amphiphilic nature of the quaternary ammonium cation combined with the ionic character of the compound.

Temperature-Dependent Solubility

The solubility of tetrabutylammonium hydrogen carbonate in aqueous media increases significantly with temperature [10] [11]. At elevated temperatures (46°C), related tetrabutylammonium carboxylates can achieve solubilities up to 7 weight percent in water, demonstrating the temperature-dependent nature of these systems [10].

pH-Dependent Equilibrium with Carbonate Species

Carbonate System Equilibria

The hydrogen carbonate anion in tetrabutylammonium hydrogen carbonate participates in the classical carbonate equilibrium system, which governs the pH-dependent speciation of carbonic acid derivatives [7] [19]. The equilibrium reactions are characterized by two distinct dissociation constants:

$$H2CO3 \rightleftharpoons H^+ + HCO3^- \quad pK{a1} = 6.35$$ [7] [19]

$$HCO3^- \rightleftharpoons H^+ + CO3^{2-} \quad pK_{a2} = 10.33$$ [7] [19]

pH Buffer Capacity

Tetrabutylammonium hydrogen carbonate functions as an effective pH buffering agent in aqueous solutions . The compound maintains pH values between 8-10 in typical working concentrations (0.075M), positioning it within the effective buffering range of the hydrogen carbonate/carbonate equilibrium [12].

pH RangeDominant SpeciesBuffer Capacity
< 6.35H₂CO₃Low
6.35 - 10.33HCO₃⁻High
> 10.33CO₃²⁻Moderate

Temperature Effects on Equilibrium

The carbonate equilibrium constants exhibit temperature dependence, affecting the pH buffering capacity at elevated temperatures [20]. The ring-opening and closing kinetics of related carbonate systems show base-catalyzed mechanisms with rate constants on the order of 10⁸ mol⁻¹hr⁻¹ [20].

Atmospheric Carbon Dioxide Interactions

In open systems, tetrabutylammonium hydrogen carbonate solutions equilibrate with atmospheric carbon dioxide, potentially affecting the overall carbonate speciation [7]. This equilibrium can influence the long-term stability of solutions and must be considered in storage and handling protocols.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

17351-62-1

General Manufacturing Information

1-Butanaminium, N,N,N-tributyl-, carbonic acid (1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 04-14-2024

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